molecular formula C10H10BrFO B14071981 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14071981
M. Wt: 245.09 g/mol
InChI Key: NGGQWJTZMSQTGW-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one typically involves the bromination of 2-(fluoromethyl)phenylpropan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution .

Scientific Research Applications

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and fluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[3-bromo-2-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)5-8-3-2-4-10(11)9(8)6-12/h2-4H,5-6H2,1H3

InChI Key

NGGQWJTZMSQTGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Br)CF

Origin of Product

United States

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